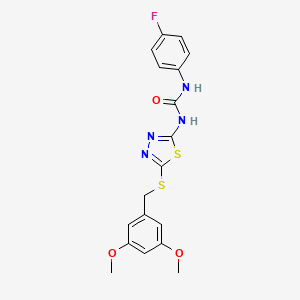

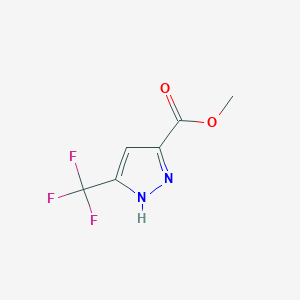

![molecular formula C11H13N5OS B2450887 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034587-90-9](/img/structure/B2450887.png)

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the linear formula C11H18O1N4 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, which is similar to the compound , has been described in the literature . The process involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string N12N=C (CN3CCOCC3)C=C1CNCC2 . The InChI key for this compound is GOLCCVJKAXFTSD-UHFFFAOYSA-N .Chemical Reactions Analysis

The alkylation with methyl iodide in DMF/KOH medium in the presence of atmospheric oxygen is accompanied by oxidation of the pyridine ring with the formation of N -methyl-substituted heteroaromatic derivative .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide:

Antiviral Agents

This compound has shown potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM), which can inhibit the replication of nucleoside-resistant HBV variants. This makes it a promising candidate for developing new antiviral therapies .

Anticancer Research

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for anticancer research. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival is being explored. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective properties. It can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a valuable compound for developing treatments for these conditions .

Future Directions

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of a series of 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) derivatives . These derivatives have been found to be potential inhibitors of the Hepatitis B Virus (HBV) core protein .

Mode of Action

It is known that the compound interacts with its targets, potentially the hbv core protein, leading to changes in the protein’s conformation . This could inhibit the virus’s ability to replicate, thus reducing the viral load.

Biochemical Pathways

The compound is likely to affect the biochemical pathways related to the replication of HBV. By inhibiting the core protein, the compound could disrupt the virus’s life cycle, preventing it from producing new copies of itself .

Pharmacokinetics

In an hbv aav mouse model, a lead compound from the same series was found to inhibit hbv dna viral load when administered orally .

Result of Action

The result of the compound’s action is a reduction in the viral load of HBV. This could potentially lead to a decrease in the severity of the disease caused by the virus .

properties

IUPAC Name |

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-7-10(18-15-14-7)11(17)13-8-3-5-16-9(6-8)2-4-12-16/h2,4,8H,3,5-6H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZKMDINNKSXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

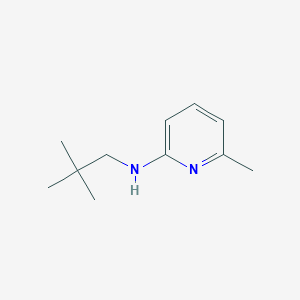

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)

![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2450811.png)

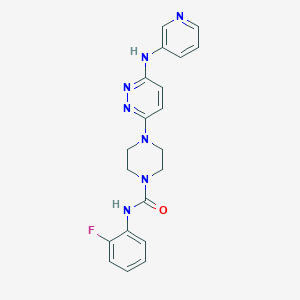

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

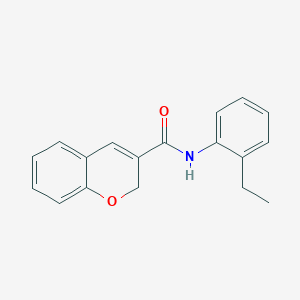

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)